Nir-FP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Near-infrared fluorescent proteins (Nir-FP) are a class of proteins engineered from bacterial phytochrome photoreceptors. These proteins are invaluable for in vivo imaging due to their ability to absorb and emit light in the near-infrared spectrum, which allows for deep tissue penetration with minimal autofluorescence and scattering . This compound has become a crucial tool in various fields, including biology, medicine, and chemistry, for visualizing biological processes and structures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nir-FP is typically synthesized through genetic engineering techniques. The process involves the insertion of genes encoding the desired protein into bacterial hosts, such as Escherichia coli, which then express the protein. The genes are often derived from bacterial phytochrome photoreceptors, which are known for their near-infrared light absorption properties .

Industrial Production Methods

For industrial-scale production, the genetically engineered bacteria are cultured in large bioreactors under controlled conditions to optimize protein yield. The proteins are then purified using techniques such as affinity chromatography, which exploits the specific binding properties of the protein to isolate it from other cellular components .

Analyse Des Réactions Chimiques

Types of Reactions

Nir-FP undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the protein, often facilitated by oxidizing agents.

Reduction: The gain of electrons, typically involving reducing agents.

Substitution: Replacement of one functional group in the protein with another, often through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like cyanide ions. The reactions are typically carried out under mild conditions to preserve the protein’s structure and function .

Major Products

The major products of these reactions are often modified versions of the original protein, with changes in their fluorescence properties. For example, oxidation can lead to a shift in the emission spectrum, making the protein emit light at different wavelengths .

Applications De Recherche Scientifique

Nir-FP has a wide range of applications in scientific research:

Chemistry: Used as a probe to study chemical reactions and molecular interactions.

Biology: Employed in live-cell imaging to visualize cellular processes in real-time.

Medicine: Utilized in diagnostic imaging to detect diseases such as cancer.

Industry: Applied in the development of biosensors for detecting environmental pollutants

Mécanisme D'action

Nir-FP exerts its effects through its ability to absorb and emit near-infrared light. The protein binds to a chromophore, typically biliverdin, which is responsible for its fluorescence. Upon excitation by near-infrared light, the chromophore emits light at a longer wavelength, which can be detected using specialized imaging equipment. This process involves several molecular pathways, including energy transfer and electron excitation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Green Fluorescent Protein (GFP): Emits light in the green spectrum and is widely used in biological imaging.

Red Fluorescent Protein (RFP): Emits red light and is used for multicolor imaging applications.

Cyan Fluorescent Protein (CFP): Emits cyan light and is often used in combination with other fluorescent proteins for FRET (Förster Resonance Energy Transfer) studies.

Uniqueness of Nir-FP

This compound is unique due to its near-infrared emission, which allows for deeper tissue imaging with minimal background interference. This makes it particularly valuable for in vivo studies where deep tissue penetration is required .

Propriétés

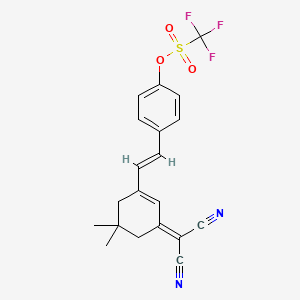

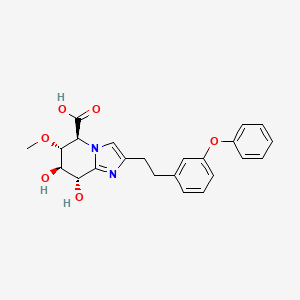

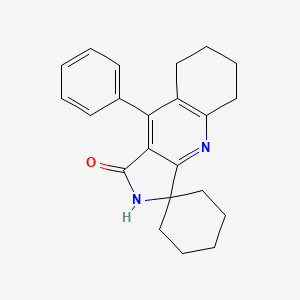

Formule moléculaire |

C20H17F3N2O3S |

|---|---|

Poids moléculaire |

422.4 g/mol |

Nom IUPAC |

[4-[(E)-2-[3-(dicyanomethylidene)-5,5-dimethylcyclohexen-1-yl]ethenyl]phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C20H17F3N2O3S/c1-19(2)10-15(9-16(11-19)17(12-24)13-25)4-3-14-5-7-18(8-6-14)28-29(26,27)20(21,22)23/h3-9H,10-11H2,1-2H3/b4-3+ |

Clé InChI |

OYWSWWGOMJAIAB-ONEGZZNKSA-N |

SMILES isomérique |

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |

SMILES canonique |

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

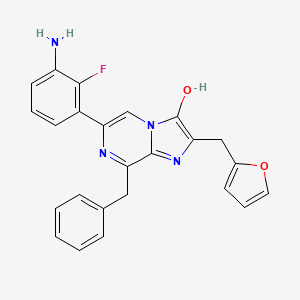

![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)

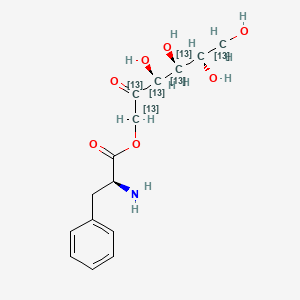

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)